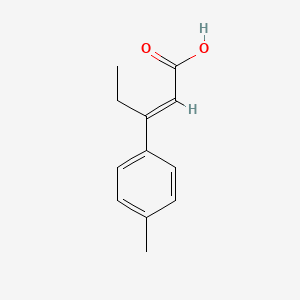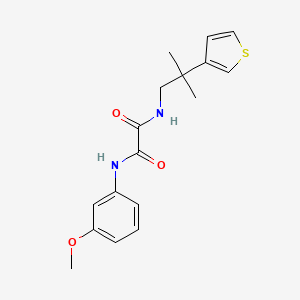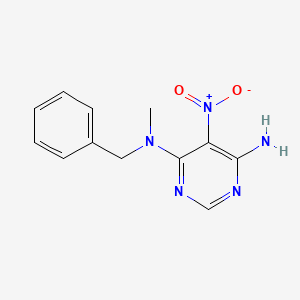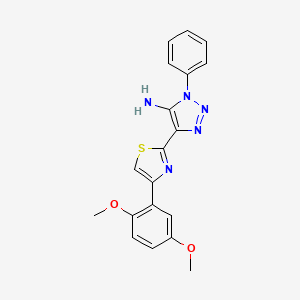![molecular formula C14H12BrN3 B2729278 3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478249-04-6](/img/structure/B2729278.png)
3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements, with a ring structure. It is a member of the pyrazolo[1,5-a]pyrimidine family, a class of compounds that have a wide range of biological and pharmacological activities. This compound has recently gained attention as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of various nucleosides, showcasing notable biological activities. For instance, its application in the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides has been explored, with these nucleosides showing significant activity against certain viruses and tumor cells, as well as against Leishmania tropica within human macrophages in vitro (Cottam et al., 1984).
Medicinal Chemistry
- In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their potential as anticancer and antiviral agents. This includes compounds like 4-bromo derivatives showing promising activity against specific Bcr-Abl T315I mutant cells (Radi et al., 2013).
Antimicrobial Applications
- Heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been studied for antimicrobial activity. These compounds, when incorporated into polyurethane varnish formula and printing ink paste, exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015).
Analgesic and Anti-inflammatory Properties
- Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For example, a specific compound within this class demonstrated excellent analgesic activity in comparison with standard drugs like indomethacin (Shaaban et al., 2008).
Chemical Synthesis and Material Science
- The compound has also found use in chemical synthesis, where its derivatives serve as intermediates for further chemical reactions. For instance, it has been used in the preparation of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, showcasing the versatility of this compound in synthesizing various structurally diverse compounds (Jismy et al., 2020).
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which 3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine belongs, have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Biochemical Pathways
By inhibiting CDK2, this compound could potentially affect the cell cycle, particularly the transition from the G1 phase to the S phase, which is regulated by CDK2 . This could lead to cell cycle arrest and apoptosis, especially in cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by this compound could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Propiedades
IUPAC Name |
3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCUUSFKSLUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322185 |
Source


|
| Record name | 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478249-04-6 |
Source


|
| Record name | 3-bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729200.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-](/img/structure/B2729204.png)



![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)
![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)